4,5-Dihydro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine
Overview
Description
4,5-Dihydro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine, commonly referred to as TFMPP, is a synthetic drug primarily used in the research setting. It is an analog of mCPP, a serotonin agonist, and has been studied extensively in the laboratory for its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methods : Efficient synthesis methods for derivatives of 4,5-dihydro-1H-pyrazole have been developed. For instance, 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides were synthesized using TBTU as a catalyst, highlighting a practical approach to producing such compounds (Prabakaran, Khan, & Jin, 2012).
Chemical Modifications and Derivatives : Various derivatives of 4,5-dihydro-1H-pyrazole have been synthesized, demonstrating the chemical versatility of the compound. For instance, 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives were explored for their potential as monoamine oxidase inhibitors (Manna et al., 1998).
X-ray Structure Analysis : The X-ray structure and molecular orbital calculations of certain 4,5-dihydro-1H-pyrazole derivatives have been analyzed, providing insights into their molecular structure and electronic properties (Martins et al., 2010).
Applications in Drug Discovery and Biological Studies
Role in Drug Discovery : Compounds based on 4,5-dihydro-1H-pyrazole have been identified as promising candidates for drug discovery. This includes the synthesis of novel heterocyclic ketene aminal libraries, indicating potential applications in medicinal chemistry (Yu et al., 2013).
Antibacterial and Antifungal Properties : Pyrazoline derivatives, including those based on 4,5-dihydro-1H-pyrazole, have been evaluated for their antibacterial and antifungal activities. This suggests potential utility in developing new antimicrobial agents (Panchal & Patel, 2012).
Environmental and Industrial Applications
- Dyeing Properties : Derivatives of 4,5-dihydro-1H-pyrazole have been studied for their dyeing properties, indicating potential applications in the textile industry. This includes the synthesis and evaluation of azo and bisazo dyes derived from 5-pyrazolones (Bagdatli & Ocal, 2012).
Mechanism of Action
Target of Action
BW 755C primarily targets 5-lipoxygenase (5-LO) and cyclooxygenase (COX) . These enzymes play crucial roles in the metabolism of arachidonic acid, a key player in inflammatory responses .
Mode of Action
BW 755C acts as a dual inhibitor of 5-LO and COX pathways . It inhibits 5-LO with an IC50 of 5 μM, and COX-1 and COX-2 with IC50s of 0.65 and 1.2 μg/mL, respectively . By inhibiting these enzymes, BW 755C prevents the conversion of arachidonic acid into pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .
Biochemical Pathways
The inhibition of 5-LO and COX by BW 755C affects the leukotriene and prostaglandin pathways, respectively . These pathways are involved in the production of various bioactive lipids that mediate inflammatory responses. By inhibiting these pathways, BW 755C can reduce inflammation and potentially alleviate symptoms of diseases characterized by excessive inflammation .
Result of Action
The molecular and cellular effects of BW 755C’s action primarily involve the reduction of inflammation. By inhibiting the production of pro-inflammatory mediators through the 5-LO and COX pathways, BW 755C can decrease inflammation at the cellular level . This can lead to a reduction in the symptoms of diseases characterized by excessive inflammation .
properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3/c11-10(12,13)7-2-1-3-8(6-7)16-5-4-9(14)15-16/h1-3,6H,4-5H2,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXGGWXJNQSFEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(N=C1N)C2=CC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30216213 | |
Record name | 4,5-Dihydro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30216213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
66000-40-6 | |
Record name | 4,5-Dihydro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66000-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dihydro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066000406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Dihydro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30216213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dihydro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.028 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-AMINO-1-(3-(TRIFLUOROMETHYL)PHENYL)-2-PYRAZOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V6JF56BXO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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